gamma-Dodecalactone
Description
Gamma-dodecalactone (CAS 2305-05-7) is a cyclic ester classified under the aliphatic gamma-lactones. It is a 12-membered lactone with the molecular formula $ \text{C}{12}\text{H}{22}\text{O}_{2} $, characterized by a five-membered lactone ring derived from 4-hydroxydodecanoic acid . Widely utilized in the flavor and fragrance industries, it imparts fruity, creamy, and fatty notes, often described as "peach-like," "metallic," and "coconut" . Its high substantivity (>400 hours at 100% concentration) makes it valuable in long-lasting perfumes and food flavorings .
Production methods include chemical synthesis via intramolecular esterification of 4-hydroxyheptanoic acid (acid-catalyzed) and biotechnological routes using microbial fermentation (e.g., Waltomyces lipofer cells) . Regulatory bodies such as FEMA (2400) and JECFA (235) have approved its use in food applications .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-octyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCZPLRVAWXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047190 | |
| Record name | gamma-Dodecalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a fruity, peach-like, pear-like odour | |
| Record name | gamma-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | gamma-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.933-0.938 | |
| Record name | gamma-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2305-05-7, 57084-18-1 | |
| Record name | γ-Dodecalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Dodecalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Dodecalactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, dihydro-5-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Dodecalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-5-octylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-DODECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9N4581LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | xi-Dihydro-5-octyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Dodecalactone can be synthesized through several methods, including chemical synthesis and biotechnological processes. One common chemical synthesis route involves the cyclization of 12-hydroxy-dodecanoic acid under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to promote the formation of the lactone ring.
Industrial Production Methods
In industrial settings, this compound is often produced through biotechnological methods using microorganisms. The yeast Yarrowia lipolytica is frequently employed for the biotransformation of ricinoleic acid, derived from castor oil, into this compound. This process involves the hydrolysis of castor oil to release ricinoleic acid, followed by its conversion to this compound through beta-oxidation pathways. The biotechnological approach is favored due to its sustainability and the ability to produce high-purity this compound.
Chemical Reactions Analysis
Oleic Acid to γ-Dodecalactone via Mycobacterium luteus
In one study, oleic acid (1) undergoes biotransformation in Mycobacterium luteus PCM525 whole-cell cultures, yielding γ-dodecalactone (6) and 10-ketostearic acid (3) . The reaction proceeds through intermediate steps:
-
Oxidation : Oleic acid is oxidized to form 10-ketostearic acid.
-
Reduction : Subsequent reduction generates γ-dodecalactone.
The product distribution depends on reaction conditions:
-
Higher concentrations of γ-dodecalactone inhibit further reduction, favoring the accumulation of 10-ketostearic acid .
-
This suggests an equilibrium between oxidation and reduction reactions catalyzed by alcohol dehydrogenases (ADH) .
Production via Wickerhamia lipofera Cells
Another method employs Wickerhamia lipofera (W. lipofer) cells to convert 10-hydroxystearic acid into γ-dodecalactone :
-
Lactonization : 10-hydroxystearic acid undergoes intramolecular esterification to form the lactone.
-
Optimal Conditions :
Permeabilization with 50% ethanol + 0.5% Triton X-100 significantly enhances γ-dodecalactone yield:
| Parameter | Nonpermeabilized Cells | Permeabilized Cells |
|---|---|---|
| Yield | 12 g/L | 46 g/L |
| Conversion Efficiency | 21% | 76% |
| Productivity | 0.4 g/L/h | 1.5 g/L/h |
Cell Permeabilization
Permeabilization techniques (e.g., ethanol, Triton X-100) increase membrane permeability, enabling efficient substrate uptake and enzyme activity :
-
Sequential Treatment : 50% ethanol followed by 0.5% Triton X-100 maximizes γ-dodecalactone production .
-
Comparison of Permeabilization Agents :
Agent Effectiveness Ethanol Highest yield Triton X-100 High yield SDS Moderate Toluene Low
Substrate and Cell Concentration
-
Substrate Optimization : Higher substrate concentrations (e.g., 100 g/L) with fixed cell density (30 g/L) improve yields .
-
Cell Density : Increasing permeabilized cell concentration from 10 to 50 g/L enhances γ-dodecalactone production .
pH and Temperature
-
pH : Optimal at 6.5, with reduced yields at pH <5.5 or >7.5 .
-
Temperature : 35°C is ideal, with productivity declining outside 25–45°C .
Equilibrium Between Oxidation and Reduction
In M. luteus, the balance between oxidation (to 10-ketostearic acid) and reduction (to γ-dodecalactone) depends on lactone concentration :
-
High γ-Dodecalactone : Inhibits reduction, favoring ketone accumulation .
-
Low γ-Dodecalactone : Promotes further reduction to lactone .
Analytical Methods
Gas chromatography (GC) and GC-mass spectrometry (GC-MS) are used to quantify γ-dodecalactone:
Industrial and Research Implications
Scientific Research Applications
Applications Overview
-
Food Industry
- Flavoring Agent : γ-Dodecalactone is primarily used as a flavoring agent in food products. Its peach flavor profile makes it particularly popular in beverages, confectionery, and dairy products.
- Microbial Production : Research has demonstrated the microbial production of γ-dodecalactone using various strains, including Sporidiobolus sp. and Micrococcus luteus, which can convert oleic acid into γ-dodecalactone through biotransformation processes .
- Fragrance Industry
- Pharmaceutical Applications
Case Study 1: Microbial Production of Flavors
A study investigated the production of γ-dodecalactone by the yeast Sporidiobolus sp., highlighting the efficiency of microbial processes in generating this compound. The research indicated that treatment with ethanol or surfactants significantly increased γ-dodecalactone yields, suggesting optimized conditions for industrial production .
Case Study 2: Biotransformation Pathways
Another study focused on the biotransformation of oleic acid into γ-dodecalactone using Micrococcus luteus. The results showed that specific treatment conditions could lead to higher yields of γ-dodecalactone, demonstrating a viable pathway for sustainable production methods in the food and fragrance industries .
Table 1: Comparison of Production Methods for Gamma-Dodecalactone
| Method | Organism/Condition | Yield (%) | Notes |
|---|---|---|---|
| Microbial Fermentation | Sporidiobolus sp. | 20-30 | Enhanced by ethanol treatment |
| Biotransformation | Micrococcus luteus | 25-35 | Optimal at 0.5% oleic acid concentration |
| Chemical Synthesis | Various chemical methods | 10-15 | Less sustainable than microbial methods |
Table 2: Applications of this compound
| Application Area | Specific Use | Industry Impact |
|---|---|---|
| Food Industry | Flavoring agent | Enhances taste profiles |
| Fragrance Industry | Perfume formulation | Adds desirable scent |
| Pharmaceutical | Drug formulation | Potentially improves bioavailability |
Mechanism of Action
The mechanism of action of gamma-Dodecalactone involves its interaction with olfactory receptors in the human nose, which leads to the perception of its characteristic peach-like aroma. In biological systems, this compound is produced through the enzymatic conversion of fatty acids, involving enzymes such as fatty acid desaturases and hydroxylases. These enzymes introduce double bonds and hydroxyl groups into the fatty acid chain, leading to the formation of the lactone ring.
Comparison with Similar Compounds
Key Findings:
Carbon Chain Impact :
- Longer carbon chains (e.g., this compound vs. gamma-decalactone) enhance substantivity and complexity. This compound’s 12-carbon chain contributes to its persistent fatty/metallic undertones, whereas gamma-decalactone’s 10-carbon chain emphasizes peach sweetness .
- Delta-lactones (e.g., delta-decalactone) exhibit lighter, floral profiles due to their six-membered ring structure .
Synthesis Challenges: this compound’s biotechnological production via Waltomyces lipofer yields higher enantiomeric purity compared to chemical synthesis but requires costly downstream purification . Gamma-decalactone faces similar challenges, with post-reaction separation being a major cost driver .
Market Applications :
Key Findings:
- This compound’s higher hydrophobicity (log P = 3.55) enhances its persistence in lipid-rich matrices but increases irritation risks (Xi classification) .
- All gamma-lactones are susceptible to polymerization over time, but this compound’s viscosity changes are more pronounced, requiring stabilizers in formulations .
Regulatory Status
Biological Activity
Gamma-Dodecalactone (GDDL), a cyclic ester belonging to the lactone family, has garnered attention due to its diverse biological activities and applications in various industries, including food, cosmetics, and pharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, emphasizing its production methods, biological effects, and potential applications.
Chemical Structure and Production
This compound (C₁₂H₂₂O₂) is characterized by its unique structure, which includes a 12-membered ring. It can be produced through various biotransformation processes involving microbial strains. Notably, Micrococcus luteus has been identified as an efficient biocatalyst for converting oleic acid into this compound through a series of enzymatic reactions involving hydration, oxidation, and cyclization .
Table 1: Biotransformation Pathway of Oleic Acid to this compound
| Step | Reaction Type | Product |
|---|---|---|
| 1 | Hydration | 10-Hydroxystearic Acid |
| 2 | Oxidation | 10-Ketostearic Acid |
| 3 | β-Oxidation (3 cycles) | 4-Ketolauric Acid |
| 4 | Reduction & Cyclization | This compound |
Biological Activity
The biological activities of this compound are varied and include antimicrobial, antifungal, and potential therapeutic effects.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential use as a natural preservative in food products .
Antifungal Activity
In vitro studies have shown that this compound possesses antifungal properties. It has been tested against several fungal strains, demonstrating inhibitory effects that could be beneficial in food preservation and therapeutic applications .
Toxicological Studies
Toxicological assessments indicate that this compound can exhibit varying levels of toxicity depending on concentration and exposure duration. In animal studies, high dietary levels have resulted in pulmonary edema and other pathological changes . However, at lower concentrations, it appears to be safe for consumption in food products .
Case Studies
- Production Optimization : A study optimized the production of this compound using permeabilized cells of Wickerhamomyces lipofer. The optimal conditions were found to be a pH of 6.5 and a temperature of 30°C, yielding significant amounts of GDDL from 10-hydroxystearic acid .
- Toxicity Assessment : A toxicity study on D. macrospora culture material indicated that high concentrations led to significant health issues in test animals, while lower concentrations did not produce adverse effects . This highlights the importance of dosage in assessing the safety profile of GDDL.
Research Findings
Recent findings suggest that this compound not only serves as a flavoring agent but also plays a role in chemical communication among microorganisms. Research indicates that it can influence growth patterns in certain bacterial species, thus potentially impacting ecological interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
